molecular formula C10H10BrClO2 B179027 Benzoic acid, 4-(broMoMethyl)-3-chloro-, ethyl ester CAS No. 133486-61-0

Benzoic acid, 4-(broMoMethyl)-3-chloro-, ethyl ester

Cat. No.: B179027
CAS No.: 133486-61-0
M. Wt: 277.54 g/mol
InChI Key: MMYLSWWUUOOTSK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromomethyl and chloro groups, and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-(bromomethyl)-3-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Another method involves the use of ethyl 4-bromo-3-(bromomethyl)benzoate, which is treated with sodium ethoxide in ethanol at low temperatures, followed by warming to room temperature and stirring for an extended period .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and catalyst concentration, is common in industrial settings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester is unique due to the presence of both bromomethyl and chloro substituents on the benzene ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

ethyl 4-(bromomethyl)-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYLSWWUUOOTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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